Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with ethyl ester and dichloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyridine-3-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by esterification with ethanol to introduce the ethyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound can modulate signaling pathways such as the NF-kB pathway, which is involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
- Pyrazolo[3,4-b]pyridine derivatives
- Indole derivatives
Uniqueness
Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This structural arrangement imparts distinct electronic and steric properties, making it a valuable scaffold in drug design and material science .
Biological Activity
Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C10H8Cl2N2O2
- Molecular Weight : Approximately 259.09 g/mol
- Structure : The compound features a pyrazolo ring substituted with two chlorine atoms at the 4 and 6 positions, and an ethyl ester group at the carboxylate position, enhancing its solubility and bioavailability.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Similar compounds have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For instance, studies have demonstrated that compounds with structural similarities can inhibit specific enzymes involved in cancer pathways, suggesting a mechanism of action through enzyme inhibition .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a candidate for treating conditions like arthritis and other inflammatory diseases.
3. Antimicrobial Activity
This compound has shown potential antimicrobial activity against various bacterial strains. The presence of chlorine substituents may enhance its reactivity towards microbial targets, making it effective in agricultural applications as well as in pharmaceuticals.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the effects of this compound on human cancer cell lines. The results indicated:
- IC50 values in the low micromolar range.
- Induction of apoptosis was confirmed through flow cytometry analysis.
- Cell cycle arrest was observed at the G2/M phase .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies assessed the compound's ability to inhibit the production of inflammatory mediators in macrophages. Key findings included:
- A reduction in tumor necrosis factor-alpha (TNF-α) levels.
- Suppression of nitric oxide (NO) production.
These results suggest that this compound may be effective in managing chronic inflammatory conditions.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
---|---|---|---|
This compound | Significant | Moderate | Significant |
Mthis compound | Moderate | Low | Moderate |
Ethyl 4-bromopyrazolo[1,5-A]pyridine-3-carboxylate | Low | Moderate | Low |
Properties
Molecular Formula |
C10H8Cl2N2O2 |
---|---|
Molecular Weight |
259.09 g/mol |
IUPAC Name |
ethyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3 |
InChI Key |
WFMSQDHLCSANCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=CN2N=C1)Cl)Cl |
Origin of Product |
United States |
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